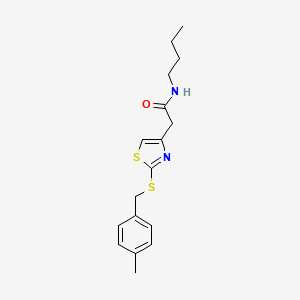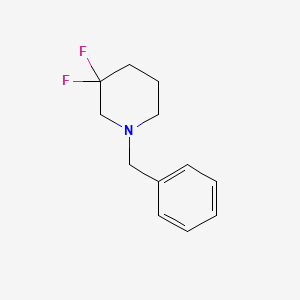
Dopamine D2 receptor antagonist-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'antagoniste du récepteur de la dopamine D2-1 est un composé qui se lie aux récepteurs de la dopamine D2 et inhibe leur activation. Ces récepteurs font partie du système dopaminergique, qui joue un rôle crucial dans la régulation de diverses fonctions physiologiques, notamment le contrôle moteur, la cognition, la récompense et la signalisation endocrine . Les antagonistes du récepteur de la dopamine D2 sont couramment utilisés dans le traitement des troubles psychiatriques et neurologiques tels que la schizophrénie, le trouble bipolaire et la maladie de Parkinson .
Méthodes De Préparation
La synthèse de l'antagoniste du récepteur de la dopamine D2-1 implique plusieurs étapes, notamment l'acylation d'anilines appropriées avec du chlorure de chloroacétyle ou du chlorure de 3-chloropropionyle . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés du composé .
Analyse Des Réactions Chimiques
L'antagoniste du récepteur de la dopamine D2-1 subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé. Les réactifs courants utilisés dans les réactions d'oxydation comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé. Les réactifs courants utilisés dans les réactions de réduction comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de l'antagoniste du récepteur de la dopamine D2-1 peut entraîner la formation des quinones correspondantes, tandis que la réduction peut produire les amines correspondantes .
4. Applications de la recherche scientifique
L'antagoniste du récepteur de la dopamine D2-1 a une large gamme d'applications de recherche scientifique, notamment:
Industrie: Il est utilisé dans la production de produits pharmaceutiques et autres produits chimiques.
5. Mécanisme d'action
L'antagoniste du récepteur de la dopamine D2-1 exerce ses effets en se liant aux récepteurs de la dopamine D2 et en inhibant leur activation. Cela empêche les voies de signalisation en aval qui sont normalement activées par la dopamine, ce qui entraîne une réduction des effets physiologiques médiés par ces récepteurs . Les cibles moléculaires de l'antagoniste du récepteur de la dopamine D2-1 comprennent les récepteurs de la dopamine D2, qui sont des récepteurs couplés aux protéines G qui régulent diverses voies de signalisation intracellulaires .
Applications De Recherche Scientifique
Dopamine D2 receptor antagonist-1 has a wide range of scientific research applications, including:
Mécanisme D'action
Dopamine D2 receptor antagonist-1 exerts its effects by binding to dopamine D2 receptors and inhibiting their activation. This prevents the downstream signaling pathways that are normally activated by dopamine, leading to a reduction in the physiological effects mediated by these receptors . The molecular targets of this compound include the dopamine D2 receptors, which are G-protein coupled receptors that regulate various intracellular signaling pathways .
Comparaison Avec Des Composés Similaires
L'antagoniste du récepteur de la dopamine D2-1 peut être comparé à d'autres composés similaires, tels que:
Halopéridol: Un dérivé de la butyrophénone utilisé pour traiter la schizophrénie et d'autres psychoses.
Clozapine: Un antipsychotique atypique utilisé pour traiter la schizophrénie et les troubles schizoaffectifs.
L'antagoniste du récepteur de la dopamine D2-1 est unique dans son affinité de liaison spécifique et sa sélectivité pour les récepteurs de la dopamine D2, ce qui en fait un outil précieux pour étudier le système dopaminergique et développer des agents thérapeutiques .
Propriétés
IUPAC Name |
N-cyclobutyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-2-7-11-10(6-1)12-13(17-9-4-3-5-9)15-8-16-14(12)18-11/h8-9H,1-7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUJDLRACOBTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline](/img/structure/B2943096.png)
![3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2943100.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2943101.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzene-1-sulfonamide](/img/structure/B2943105.png)
![N-[(4-fluorophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B2943106.png)

![N'-(2,4-dimethoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2943108.png)

![2-(2-(Diethylamino)ethyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2943112.png)
![6-Amino-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2943113.png)
![2-amino-6-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2943115.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2943118.png)

